4,5,6,7-Tetrahydrobenzo[d]isoxazol-4-amine
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Overview
Description
4,5,6,7-Tetrahydrobenzo[d]isoxazol-4-amine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-4-amine typically involves the reaction of 2-oxocyclohexanecarbonitrile with hydroxylamine hydrochloride in the presence of acetic acid. The reaction is carried out at 60°C for 15 hours, followed by purification through column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic route for large-scale production. This includes using efficient catalysts, microwave-assisted synthesis, and other advanced techniques to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrahydrobenzo[d]isoxazol-4-amine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different substituents on the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Explored for its potential as an anticonvulsant, GABA uptake inhibitor, and other therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit GABA uptake, thereby enhancing GABAergic neurotransmission. This action is mediated through its binding to GABA transporters, leading to increased GABA levels in the synaptic cleft .
Comparison with Similar Compounds
- 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine
- 4,5,6,7-Tetrahydrobenzo[d]thiazole
- Isoxazole derivatives
Comparison: 4,5,6,7-Tetrahydrobenzo[d]isoxazol-4-amine is unique due to its specific substitution pattern and biological activity. Compared to other isoxazole derivatives, it exhibits distinct pharmacological properties, making it a valuable compound for further research and development .
Properties
CAS No. |
927803-62-1 |
---|---|
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-1,2-benzoxazol-4-amine |
InChI |
InChI=1S/C7H10N2O/c8-6-2-1-3-7-5(6)4-9-10-7/h4,6H,1-3,8H2 |
InChI Key |
YBXHLDUQMNMWOM-UHFFFAOYSA-N |
SMILES |
C1CC(C2=C(C1)ON=C2)N |
Canonical SMILES |
C1CC(C2=C(C1)ON=C2)N |
Origin of Product |
United States |
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